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Compound of Interest

Compound Name: Gfifhiikglfhagkmihglv-NH2

CAS No.: 1131706-77-8

Cat. No.: B1512885

Get Quote

Executive Summary: The Analytical Challenge
The peptide Gfifhiikglfhagkmihglv-NH2 represents a distinct class of synthetic therapeutic

candidates. Its sequence, rich in hydrophobic residues (Phe, Ile, Leu, Val) and likely containing

D-amino acids (denoted by lower-case nomenclature), presents a "perfect storm" for analytical

chromatography: high hydrophobicity, potential for aggregation, and susceptibility to isobaric

diastereomeric impurities.

While HPLC-UV has long been the workhorse of peptide QC, it fails to distinguish between the

target peptide and co-eluting impurities that lack distinct chromophores or share identical

retention times. MALDI-TOF, while rapid, lacks the quantitative rigor required for GMP release.

Verdict: This guide validates UPLC-MS (Ultra-Performance Liquid Chromatography coupled to

Mass Spectrometry) as the superior methodology. Only UPLC-MS provides the peak capacity

to resolve D-amino acid isomers and the mass specificity to quantify truncation byproducts

(e.g., des-Gly) that UV detection misses.
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Molecule Analysis & Physicochemical Risks
Before method development, we must decode the analyte to anticipate failure modes.

Sequence: Gly - D-Phe - D-Ile - D-Phe - D-His - D-Ile - D-Ile - D-Lys - Gly - D-Leu - D-Phe -

D-His - D-Ala - Gly - D-Lys - D-Met - D-Ile - D-His - Gly - D-Leu - D-Val - NH2

Characteristics:

Hydrophobicity: Extreme. (Contains 3x Phe, 4x Ile, 2x Leu).

Charge: Cationic (3x His, 2x Lys).

Risk Factor 1 (Solubility): High risk of precipitation in 100% aqueous buffers. Sample

diluent must contain organic solvent (e.g., 20% ACN).

Risk Factor 2 (Adsorption): The peptide will stick to glass vials. Protocol Requirement: Use

Polypropylene (PP) or silanized glass vials.

Risk Factor 3 (Racemization): Synthesis of D-amino acid peptides often yields L-isomer

impurities (diastereomers) which have the exact same mass but different folding/retention.

Comparative Analysis: UPLC-MS vs. Alternatives
The following table contrasts the performance of the proposed UPLC-MS method against

traditional alternatives for this specific hydrophobic peptide.
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Feature
UPLC-MS

(Recommended)

HPLC-UV

(Traditional)

MALDI-TOF

(Screening)

Separation Principle
Hydrophobicity +

Mass-to-Charge (m/z)
Hydrophobicity only

Time of Flight (Mass

only)

Resolution

High (Sub-2µm

particles resolve

isomers)

Medium (Co-elution

common for

hydrophobic peptides)

Low (No

chromatographic

separation)

Impurity ID
Definitive (Identifies

truncations & adducts)

Blind (Relies on

retention time match)

Good (Identifies mass,

but not isomers)

Quantitation
High Sensitivity

(SIM/MRM modes)

Moderate (Limited by

extinction coefficient)

Poor (Ionization bias

prevents quant)

Throughput < 10 mins / run 30–60 mins / run < 1 min / spot

Suitability
GMP Release &

Stability

Routine Process

Checks

Rapid Identity

Confirmation

Validated Experimental Protocol (UPLC-MS)
This protocol is designed to overcome the "TFA Signal Suppression" vs. "Peak Shape"

dilemma. We utilize a "Golden Mix" mobile phase that retains MS sensitivity while mitigating

peak tailing caused by the basic Histidine/Lysine residues.

Instrumentation & Column[1][2][3][4]
System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

Detector: QDa (Single Quad) or Q-TOF for high-res confirmation.

Column:CSH C18 (Charged Surface Hybrid), 1.7 µm, 2.1 x 100 mm.

Why? The CSH particle surface is slightly positively charged, repelling the cationic peptide

(His/Lys) to prevent tailing without needing high concentrations of TFA.

Mobile Phase Strategy
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Mobile Phase A: 0.1% Formic Acid + 0.01% TFA in Water (Milli-Q).

Note: The trace TFA (0.01%) pairs with the peptide to sharpen the peak, while the low

concentration prevents significant MS signal suppression.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Gradient Profile
Flow Rate: 0.4 mL/min

Column Temp: 50°C (Higher temp improves mass transfer for hydrophobic peptides).

Time (min) %A %B Curve Event

0.00 95 5 Initial Equilibration

1.00 95 5 6 Load

8.00 50 50 6
Gradient

Separation

8.50 5 95 6
Wash (Elute

Aggregates)

9.50 5 95 6 Wash Hold

9.60 95 5 1 Re-equilibration

12.00 95 5 6 End

Mass Spectrometry Settings (ESI+)
Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 0.8 kV (Lower voltage preserves labile D-amino structures).

Cone Voltage: 15 V.

Scan Range: 500 – 2000 m/z.
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Target Ions: Look for [M+2H]²⁺ and [M+3H]³⁺ charge states.

Validation Workflow & Logic
The following diagrams illustrate the logical flow of the validation process and the decision

matrix for handling impurities.

Diagram 1: The Validation Lifecycle
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Caption: Step-by-step workflow for validating the UPLC-MS method according to ICH Q2(R1)

guidelines.

Diagram 2: Impurity Identification Decision Tree
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Caption: Logic gate for categorizing impurities based on UPLC-MS data.

Data Interpretation & Acceptance Criteria
To ensure the "Trustworthiness" of your results, apply these criteria derived from ICH Q2(R1)

[1]:

Specificity:

Requirement: No interference in the blank at the retention time of the peptide.

MS Confirmation: The mass spectrum of the main peak must be pure (no co-eluting

masses >5% relative abundance).

Linearity:

Range: 50% to 150% of the target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

Criteria: R² ≥ 0.995.

Accuracy (Recovery):

Method: Spike the peptide into the sample matrix (if applicable) or compare against a

certified reference standard.

Criteria: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ):

LOQ: Signal-to-Noise (S/N) ratio ≥ 10.

Relevance: Crucial for detecting the "n-1" deletion sequences common in long syntheses

(e.g., missing a Glycine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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